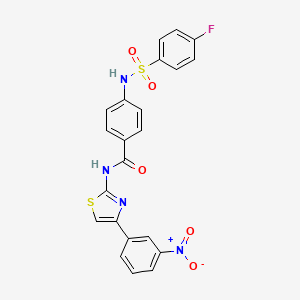
(5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile is a synthetic organic compound that belongs to the class of dihydrofuran derivatives. This compound is characterized by its unique structure, which includes a furan ring, a nitrile group, and substituted phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, benzylideneacetone, and malononitrile.
Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and benzylideneacetone in the presence of a base, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with malononitrile under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation Products: Oxo derivatives with altered oxidation states.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups on the phenyl rings or nitrile group.
Chemistry:
Synthesis of Analogues: The compound serves as a precursor for the synthesis of various analogues with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction efficiency.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studies have indicated its effectiveness against certain microbial strains.
Medicine:
Drug Development: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
類似化合物との比較
- (5Z)-4-(4-bromophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile
- (5Z)-4-(4-fluorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile
- (5Z)-4-(4-methylphenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring, such as chlorine, bromine, fluorine, or methyl groups.
- Biological Activity: These structural variations can lead to differences in biological activity, including potency and selectivity towards specific targets.
- Chemical Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions, affecting the types of products formed.
特性
IUPAC Name |
(5Z)-5-benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2/c19-14-8-6-13(7-9-14)17-15(11-20)18(21)22-16(17)10-12-4-2-1-3-5-12/h1-10H/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZSEXLTVHXFS-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)


![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)
![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)




![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/new.no-structure.jpg)



